Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
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Overview
Description
Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a complex organic compound that features a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of benzyl carbamate with a boronic ester derivative. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a boron source. The reaction is often catalyzed by palladium complexes under mild conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronate ester site.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated compounds and strong nucleophiles in the presence of a base.
Major Products
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted boronates.
Scientific Research Applications
Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate exerts its effects involves the interaction of the boronate ester group with various molecular targets. This interaction can modulate enzymatic activity, influence signal transduction pathways, and alter cellular processes. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles is central to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar chemical reactions.
Phenylboronic acid pinacol ester: Another boronate ester with applications in organic synthesis.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: A structurally related compound used in medicinal chemistry.
Uniqueness
Benzyl N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its combination of a boronate ester and a carbamate group, which provides distinct reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
benzyl N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-15-11-12-17(22-26-20(2,3)21(4,5)27-22)13-18(15)23-19(24)25-14-16-9-7-6-8-10-16/h6-13H,14H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTSUGZMIMUYIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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